molecular formula C18H18F2N2OS B2595797 7-(2,5-difluorophenyl)-N-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1706221-75-1

7-(2,5-difluorophenyl)-N-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2595797
CAS No.: 1706221-75-1
M. Wt: 348.41
InChI Key: NQOGIPXGHVCRMC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom), a phenyl group (a ring of six carbon atoms, typical in many organic compounds), and a carboxamide group (a common functional group in organic chemistry). The presence of difluorophenyl indicates that there are two fluorine atoms attached to the phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring and the attachment of the phenyl and carboxamide groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenyl group, and carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in reactions with acids or bases, and the phenyl group might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and therefore its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds structurally related to 7-(2,5-difluorophenyl)-N-phenyl-1,4-thiazepane-4-carboxamide focuses on their synthesis and potential modifications to explore their chemical properties and functionalities. For example, the preparation of 4-aryl-beta-carboline-3-carboxamides via Suzuki-Miyaura cross-coupling demonstrates the utility of directed metalation and palladium-catalyzed coupling in synthesizing complex organic compounds, which could be relevant for the synthesis or modification of the compound (Xuárez-Marill & Dodd, 2007).

Antipathogenic Activity

Studies on thiourea derivatives, which share some structural similarities with the compound of interest, have demonstrated significant antipathogenic activities, particularly against strains known for their biofilm growth capabilities. Such research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties, suggesting a possible avenue for the exploration of this compound's applications in this field (Limban, Marutescu, & Chifiriuc, 2011).

Material Science Applications

Research into the synthesis and characterization of various organogelators and polymers, including those containing fluorinated compounds, indicates the broad potential of such chemicals in material science, especially in developing n-type semiconductors and other high-performance materials. This suggests that this compound could have applications in creating new materials with unique electronic properties (Loiseau et al., 2002).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future study of this compound could involve further investigation of its synthesis, properties, and potential applications. This might include experimental studies to determine its physical and chemical properties, or testing to evaluate its biological activity .

Properties

IUPAC Name

7-(2,5-difluorophenyl)-N-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS/c19-13-6-7-16(20)15(12-13)17-8-9-22(10-11-24-17)18(23)21-14-4-2-1-3-5-14/h1-7,12,17H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOGIPXGHVCRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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